molecular formula C10H9BrN2 B7894374 6-bromo-N-methylquinolin-2-amine

6-bromo-N-methylquinolin-2-amine

Cat. No.: B7894374
M. Wt: 237.10 g/mol
InChI Key: OISUPOCLWBILRG-UHFFFAOYSA-N
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Description

6-Bromo-N-methylquinolin-2-amine is a quinoline derivative, characterized by the presence of a bromine atom at the 6th position and a methyl group attached to the nitrogen atom at the 2nd position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-N-methylquinolin-2-amine typically involves the bromination of N-methylquinolin-2-amine. One common method is the electrophilic aromatic substitution reaction, where N-methylquinolin-2-amine is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include steps like purification through recrystallization or chromatography to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-N-methylquinolin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-Bromo-N-methylquinolin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-bromo-N-methylquinolin-2-amine involves its interaction with specific molecular targets. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . The exact mechanism may vary depending on the specific biological target and the context of its use.

Comparison with Similar Compounds

Uniqueness: 6-Bromo-N-methylquinolin-2-amine is unique due to the combined presence of both the bromine atom and the N-methyl group, which can influence its chemical reactivity and biological activity. This combination may enhance its potential as a versatile intermediate in the synthesis of various bioactive compounds .

Properties

IUPAC Name

6-bromo-N-methylquinolin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2/c1-12-10-5-2-7-6-8(11)3-4-9(7)13-10/h2-6H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OISUPOCLWBILRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC2=C(C=C1)C=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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